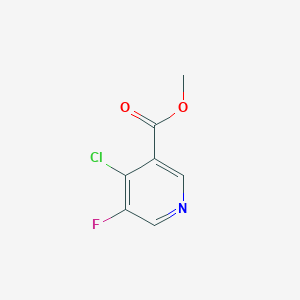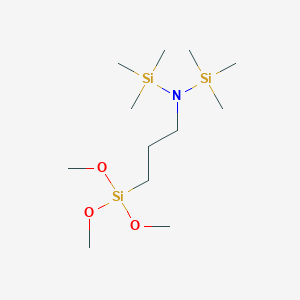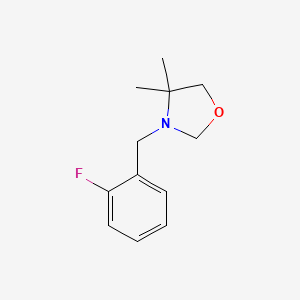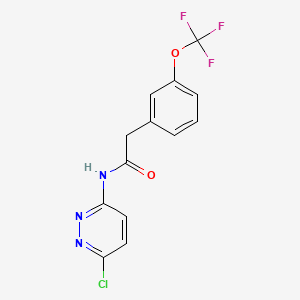
Methyl 4-chloro-5-fluoropyridine-3-carboxylate
概述
描述
“Methyl 4-chloro-5-fluoropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClFNO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 189.57 .科学研究应用
Methyl 4-chloro-5-fluoropyridine-3-carboxylate is used in the synthesis of various drugs and other compounds. It is also used in the study of biochemical and physiological effects. For example, it has been used in studies to investigate its effects on the nervous system, as well as its ability to inhibit the growth of cancer cells. It has also been used in the synthesis of other compounds, such as nitrofurans, which have been used for the treatment of infections.
作用机制
The mechanism of action of Methyl 4-chloro-5-fluoropyridine-3-carboxylate is not yet fully understood. However, it is known that it is a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it is believed that this compound may act as an inhibitor of certain enzymes, which could explain its effects on the nervous system and its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that it is a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it is believed that this compound may act as an inhibitor of certain enzymes, which could explain its effects on the nervous system and its ability to inhibit the growth of cancer cells.
实验室实验的优点和局限性
The advantages of using Methyl 4-chloro-5-fluoropyridine-3-carboxylate in lab experiments include its low cost and its ability to be synthesized in a relatively simple manner. Additionally, it is a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of the compound on a given system.
未来方向
There are many potential future directions for research involving Methyl 4-chloro-5-fluoropyridine-3-carboxylate. These include further investigation into its mechanism of action, its effects on the nervous system, and its ability to inhibit the growth of cancer cells. Additionally, further studies could be conducted to explore the effects of this compound on other biochemical and physiological processes, as well as to explore its potential applications in drug synthesis. Finally, further research could be conducted to explore the potential use of this compound in other areas, such as in the synthesis of other compounds.
安全和危害
属性
IUPAC Name |
methyl 4-chloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABUXSHSEYDQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)

![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)


![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)
![(2Z)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-propenoic acid](/img/structure/B6360928.png)
![3-Bromo-6-fluoroimidazo[1,2-b]pyridazine](/img/structure/B6360943.png)


![Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate](/img/structure/B6360963.png)
